molecular formula C21H25N3O4 B5542561 (3aS,7aR)-5-methyl-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid

(3aS,7aR)-5-methyl-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid

Cat. No.: B5542561
M. Wt: 383.4 g/mol
InChI Key: LIOHLSKTOANHID-KKSFZXQISA-N
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Description

(3aS,7aR)-5-methyl-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyridine core, an oxazole ring, and various functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methods.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form specific interactions with these targets can be leveraged to develop new biochemical tools or probes.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its unique chemical properties make it a valuable component in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7aR)-5-methyl-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid typically involves multiple steps, including the formation of the pyrrolo[3,4-c]pyridine core and the oxazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Techniques like Box–Behnken design and response surface methodology can be employed to optimize these conditions .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of (3aS,7aR)-5-methyl-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

    (3aS,7aR)-5-methyl-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid: This compound shares structural similarities with other pyrrolo[3,4-c]pyridine derivatives and oxazole-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3aS,7aR)-5-methyl-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-14-17(22-19(28-14)15-6-4-3-5-7-15)10-18(25)24-11-16-8-9-23(2)12-21(16,13-24)20(26)27/h3-7,16H,8-13H2,1-2H3,(H,26,27)/t16-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOHLSKTOANHID-KKSFZXQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)N3CC4CCN(CC4(C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)N3C[C@@H]4CCN(C[C@@]4(C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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